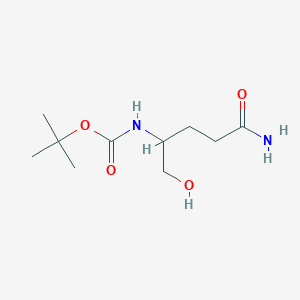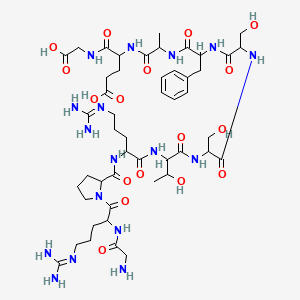
H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH is a synthetic peptide composed of a sequence of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The process is followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with appropriate protective groups.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptides with altered biological activity.
Aplicaciones Científicas De Investigación
H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor binding.
Materials Science: Utilized in the development of peptide-based materials with specific properties, such as hydrogels or nanostructures.
Mecanismo De Acción
The mechanism of action of H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another synthetic peptide with a different sequence but similar applications.
H-Gly-Pro-Arg-Pro-OH: Known for its role in inhibiting fibrinogen aggregation and fibrin polymerization.
Uniqueness
H-Gly-DL-Arg-DL-Pro-DL-Arg-DL-xiThr-DL-Ser-DL-Ser-DL-Phe-DL-Ala-DL-Glu-Gly-OH is unique due to its specific sequence, which imparts distinct properties and potential applications. Its ability to undergo various chemical modifications and its versatility in scientific research make it a valuable compound.
Propiedades
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(carboxymethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N17O17/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAXEBRGQOHHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N17O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1164.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
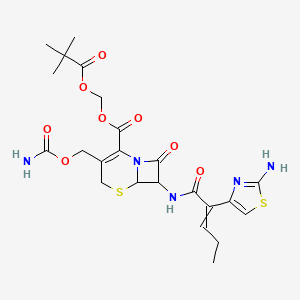
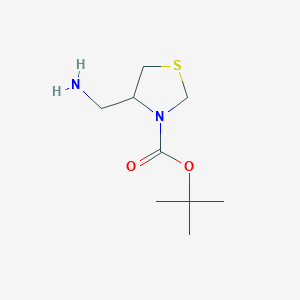
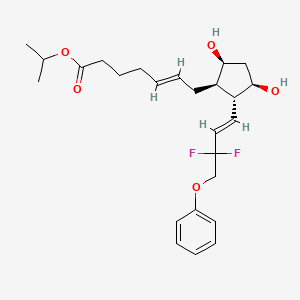
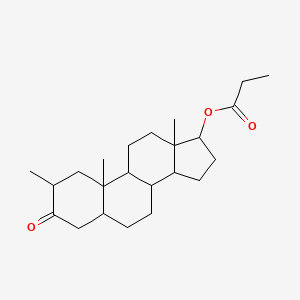
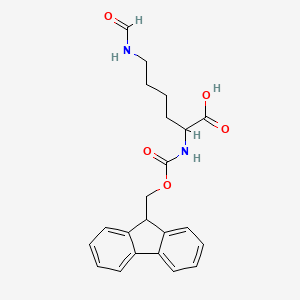
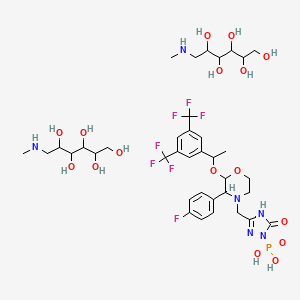
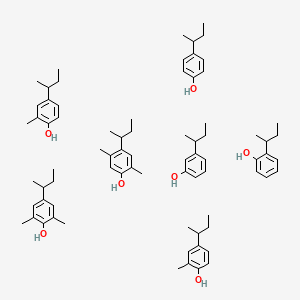
![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)
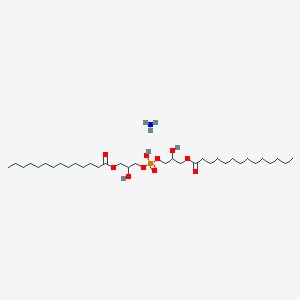
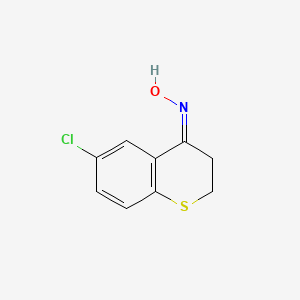
![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)
